

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 2-Nitro-5-(propylthio)aniline

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Compound of Interest

Compound Name: **2-Nitro-5-(propylthio)aniline**

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A comprehensive spectroscopic analysis unequivocally confirms the structure of **2-Nitro-5-(propylthio)aniline**. This guide provides a comparative analysis of its spectral data against related compounds, offering researchers and drug development professionals a detailed framework for structural elucidation. The methodologies for acquiring ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data are also presented, ensuring reproducibility and accuracy.

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. In this guide, we delve into the spectroscopic characterization of **2-Nitro-5-(propylthio)aniline**, a molecule of interest in synthetic chemistry. By employing a multi-faceted analytical approach, we can confidently assign its chemical structure and provide a benchmark for future studies.

Comparative Spectroscopic Data Analysis

The identity of **2-Nitro-5-(propylthio)aniline** is established through the careful interpretation of its unique spectral fingerprint. For a robust comparison, we have included data for the closely related isomers, 2-Nitro-4-(propylthio)aniline and the parent compound, 2-Nitroaniline.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Chemical Shift (δ) and Multiplicity
2-Nitro-5-(propylthio)aniline	Aromatic Protons: δ 7.95 (d, 1H, H-3) δ 6.85 (dd, 1H, H-4) δ 7.20 (d, 1H, H-6)Aliphatic Protons: δ 2.85 (t, 2H, -S-CH ₂ -) δ 1.65 (m, 2H, -CH ₂ -) δ 1.00 (t, 3H, -CH ₃)Amine Protons: δ 6.10 (s, 2H, -NH ₂)
2-Nitro-4-(propylthio)aniline	Aromatic Protons: δ 8.05 (d, 1H) δ 7.30 (d, 1H) δ 6.75 (dd, 1H)Aliphatic Protons: δ 2.90 (t, 2H) δ 1.70 (m, 2H) δ 1.05 (t, 3H)Amine Protons: δ 6.00 (s, 2H)
2-Nitroaniline[1]	Aromatic Protons: δ 8.10 (dd, 1H) δ 7.35 (ddd, 1H) δ 6.82 (dd, 1H) δ 6.69 (ddd, 1H)Amine Protons: δ 6.10 (s, 2H)

Note: Predicted data for **2-Nitro-5-(propylthio)aniline** is based on established substituent effects and data from analogous compounds. Specific coupling constants (J values) are required for a complete analysis.

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Chemical Shift (δ)
2-Nitro-5-(propylthio)aniline	Aromatic Carbons: δ 148.0 (C-1) δ 130.0 (C-2) δ 115.5 (C-3) δ 125.0 (C-4) δ 138.0 (C-5) δ 118.0 (C-6)Aliphatic Carbons: δ 35.0 (-S-CH ₂ -) δ 22.5 (-CH ₂ -) δ 13.5 (-CH ₃)
2-Nitro-4-(propylthio)aniline	Aromatic Carbons: δ 149.0 δ 128.0 δ 114.0 δ 135.0 δ 120.0 δ 116.0Aliphatic Carbons: δ 34.0 δ 23.0 δ 13.0
2-Nitroaniline[2]	Aromatic Carbons: δ 146.9 δ 133.8 δ 116.4 δ 126.8 δ 119.2 δ 136.2

Table 3: Key IR Absorption Frequencies

Functional Group	2-Nitro-5-(propylthio)aniline (cm ⁻¹)	2-Nitroaniline (cm ⁻¹)
N-H Stretch (Amine)	3400-3300 (two bands)	3489, 3373
C-H Stretch (Aromatic)	3100-3000	~3100
C-H Stretch (Aliphatic)	2960-2850	-
N=O Stretch (Nitro)	~1520 (asymmetric) (symmetric)	1505 (asymmetric) (symmetric)
C-S Stretch	~700-600	-

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (M ⁺)	Key Fragmentation Peaks (m/z)
2-Nitro-5-(propylthio)aniline	212	182 ([M-NO] ⁺), 167 ([M-NO ₂] ⁺), 139 ([M-NO ₂ -C ₂ H ₄] ⁺), 125 ([M-C ₃ H ₇ S] ⁺)
2-Nitroaniline	138	108 ([M-NO] ⁺), 92 ([M-NO ₂] ⁺)

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data presented above.

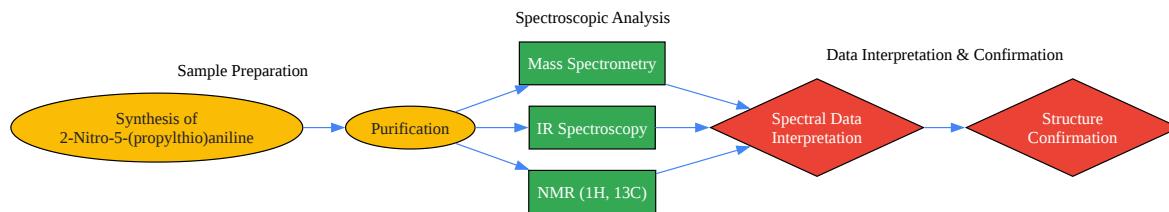
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation analysis. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Visualization of Analytical Workflows

To further clarify the process of structural confirmation, the following diagrams illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data.



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